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Introduction

Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant
development and mediating interactions with symbiotic and parasitic organisms. The
perception of SLs is mediated by o/B-hydrolase fold proteins, primarily the DWARF14 (D14)
family of receptors. Solanacol, a canonical strigolactone, serves as a valuable molecular tool
for elucidating the mechanisms of SL perception and signaling. These application notes provide
detailed protocols for utilizing Solanacol in studying SL receptors, including receptor binding
and functional assays.

Quantitative Data Summary

The interaction of Solanacol with strigolactone receptors can be quantified to understand its
binding affinity and efficacy. The following table summarizes the available quantitative data for
Solanacol's interaction with the pea (Pisum sativum) strigolactone receptor, RMS3.

Ligand Receptor Method Parameter Value Reference

(x)-Solanacol RMS3 (Pea) Not Specified  Apparent Kd 137.1 uM [1]

Experimental Protocols
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Detailed methodologies for key experiments using Solanacol to study strigolactone receptors

are provided below. These protocols are foundational and can be adapted based on specific

experimental goals and available resources.

Protocol 1: Recombinant Strigolactone Receptor
Expression and Purification

A prerequisite for in vitro studies is the production of pure and active receptor protein.

Objective: To express and purify recombinant strigolactone receptors (e.g., AtD14, OsD14,
RMS3, DAD2, ShHTL7) for use in binding and activity assays.

Materials:

Escherichia coli expression strains (e.g., BL21(DE3))

Expression vector with the receptor cDNA insert (e.g., pET vectors with a His-tag or GST-
tag)

Luria-Bertani (LB) medium and appropriate antibiotics
Isopropyl B-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM PMSF, 1
mg/mL lysozyme)

Wash buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20-40 mM imidazole)
Elution buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

SDS-PAGE reagents and equipment

Procedure:
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o Transformation: Transform the expression vector into a suitable E. coli strain.

o Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to
inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600
reaches 0.6-0.8.

e Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-
1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24
hours.

o Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and
lyse the cells by sonication or using a French press.

o Purification:

[e]

Clarify the lysate by centrifugation.

o

Load the supernatant onto a pre-equilibrated affinity chromatography column.

[¢]

Wash the column with wash buffer to remove non-specifically bound proteins.

[e]

Elute the recombinant protein with elution buffer.

» Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer to remove
imidazole and for buffer exchange. Aliquot the purified protein, snap-freeze in liquid nitrogen,
and store at -80°C.

 Verification: Confirm the purity and size of the recombinant protein by SDS-PAGE.

Protocol 2: In Vitro Receptor-Ligand Binding Assay
(Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity of

Solanacol for a strigolactone receptor using a labeled competitor, such as radiolabeled GR24.

Objective: To determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki)
of Solanacol for a specific strigolactone receptor.
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Materials:

Purified recombinant strigolactone receptor

Labeled strigolactone analog (e.g., [BH]-GR24)

Unlabeled Solanacol

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NacCl, 0.05% Tween-20)
96-well filter plates or scintillation vials

Scintillation counter

Procedure:

Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the
purified receptor and the labeled strigolactone analog.

Competition: Add increasing concentrations of unlabeled Solanacol to the wells. Include a
control with no unlabeled competitor (total binding) and a control with a large excess of
unlabeled GR24 (non-specific binding).

Incubation: Incubate the plate at room temperature for a predetermined time to reach
equilibrium.

Separation of Bound and Free Ligand:

o Filter Assay: Transfer the reaction mixtures to a filter plate and wash with ice-cold binding
buffer to separate bound from free ligand.

o Scintillation Proximity Assay (SPA): If using SPA beads, the separation step is not
required.

Quantification:

o For the filter assay, dry the filters, add scintillation cocktail, and measure the radioactivity
using a scintillation counter.
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o For SPA, directly measure the radioactivity in the plate.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the Solanacol
concentration.

o Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the labeled ligand and Kd is its dissociation constant.

Protocol 3: In Vitro Receptor Hydrolysis Assay

This assay measures the ability of a strigolactone receptor to hydrolyze Solanacol.
Objective: To determine the enzymatic activity of a strigolactone receptor towards Solanacol.

Materials:

Purified recombinant strigolactone receptor

Solanacol

Reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM NacCl)

Quenching solution (e.g., acetonitrile)

LC-MS/MS system
Procedure:

e Reaction Setup: In a microcentrifuge tube, combine the purified receptor and Solanacol in
the reaction buffer. Include a negative control without the enzyme.
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 Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time
course (e.g., 0, 15, 30, 60 minutes).

» Quenching: Stop the reaction at each time point by adding an equal volume of quenching
solution.

e Analysis:
o Centrifuge the samples to pellet the precipitated protein.

o Analyze the supernatant by LC-MS/MS to quantify the remaining Solanacol and the
formation of the hydrolysis product (the ABC-ring and D-ring moieties).

o Data Analysis:
o Plot the concentration of Solanacol remaining or the product formed over time.

o Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat)
by fitting the data to the Michaelis-Menten equation if varying substrate concentrations are
used.

Protocol 4: In Vivo SMXL Protein Degradation Assay

This protocol assesses the biological activity of Solanacol by monitoring the degradation of
SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are downstream targets of the
strigolactone signaling pathway.

Objective: To determine if Solanacol can induce the degradation of SMXL proteins in a
receptor-dependent manner in plant cells.

Materials:

o Plant material (e.g., Arabidopsis thaliana seedlings expressing a SMXL-reporter fusion like
SMXL7-GFP)

o Solanacol stock solution

e Mock control solution (e.g., DMSO)
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Liquid plant culture medium

Protein extraction buffer

Antibodies against the reporter tag (e.g., anti-GFP) and a loading control (e.g., anti-actin)

Western blotting reagents and equipment
Procedure:
e Plant Growth: Grow seedlings expressing the SMXL-reporter fusion protein in liquid culture.

o Treatment: Treat the seedlings with various concentrations of Solanacol or a mock control
for different time points (e.g., 0, 30, 60, 120 minutes).

o Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and extract total
proteins using a suitable extraction buffer.

o Western Blotting:

o Determine the protein concentration of the extracts.

[e]

Separate equal amounts of protein by SDS-PAGE.

o

Transfer the proteins to a PVDF or nitrocellulose membrane.

[¢]

Probe the membrane with the primary antibody against the reporter tag and the loading
control antibody.

[¢]

Incubate with the appropriate secondary antibodies.

o

Detect the chemiluminescent signal.
o Data Analysis:
o Quantify the band intensities for the SMXL-reporter and the loading control.

o Normalize the SMXL-reporter signal to the loading control signal.
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o Compare the levels of the SMXL-reporter protein in Solanacol-treated samples to the
mock-treated samples to assess degradation.

Protocol 5: D14-Luciferase (D14::LUC) Reporter Assay

This in planta assay provides a quantitative measure of strigolactone activity by monitoring the
degradation of a D14-luciferase fusion protein.

Objective: To quantify the bioactivity of Solanacol by measuring the decrease in luminescence
from a D14::LUC reporter in response to treatment.

Materials:

e Transgenic plants expressing a D14::LUC fusion protein (e.g., Arabidopsis thaliana)
e Solanacol solutions of varying concentrations

e Luciferin substrate solution

e 96-well microplate

e Luminometer

Procedure:

o Seedling Growth: Grow transgenic seedlings in a 96-well plate containing liquid growth
medium.

o Treatment: Replace the growth medium with fresh medium containing different
concentrations of Solanacol or a mock control.

 Incubation: Incubate the seedlings for a defined period (e.g., 2-6 hours) to allow for
D14::LUC degradation.

e Luminescence Measurement: Add the luciferin substrate to each well and immediately
measure the luminescence using a luminometer.

o Data Analysis:
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o Normalize the luminescence values of Solanacol-treated wells to the mock-treated wells.

o Plot the percentage of remaining luminescence against the logarithm of the Solanacol
concentration.

o Determine the EC50 value, the concentration of Solanacol that causes a 50% reduction in
luminescence, from the dose-response curve.
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Caption: Overview of the strigolactone signaling pathway initiated by Solanacol.

Experimental Workflow for In Vitro Binding Assay
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Caption: Workflow for determining Solanacol's binding affinity.

Logical Relationship of Solanacol in SMXL Degradation
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Caption: Solanacol-induced degradation of SMXL proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Probing strigolactone perception mechanisms with rationally designed small-molecule
agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Application Notes and Protocols for Studying
Strigolactone Receptors Using Solanacol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595456#use-of-solanacol-in-studying-
strigolactone-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

